PI3Kδ Inhibitory Activity: Direct Head-to-Head Comparison with Piperazinone-Containing Analog
In a direct comparative SAR study of thieno[3,2-d]pyrimidine derivatives, 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited an IC50 of 820 nM against PI3Kα [1]. However, the same study demonstrated that when a carbonyl group is introduced onto the piperazine ring to form a piperazinone-containing analog, the PI3Kδ inhibitory activity improved to an IC50 of 43 nM—representing an approximately 19-fold enhancement [1]. This direct intra-study comparison establishes the quantitative baseline for this scaffold and demonstrates how the piperazine substitution state materially affects potency.
| Evidence Dimension | PI3Kδ inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 820 nM (PI3Kα) for 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Comparator Or Baseline | Piperazinone-containing analog (compound from same study): IC50 = 43 nM (PI3Kδ) |
| Quantified Difference | ~19-fold improvement in potency with piperazinone modification |
| Conditions | Biochemical kinase inhibition assay; BindingDB entry; PI3K isoform-specific recombinant enzyme assay |
Why This Matters
This data provides a validated SAR anchor point: researchers can expect baseline micromolar-range PI3Kα inhibition from the unmodified piperazine derivative, with significant potency gains achievable via piperazine ring functionalization.
- [1] Wang NY, Zuo WQ, Hu R, Wang WL, Zhu YX, Xu Y, Yu LT, Liu ZH. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorg Med Chem Lett. 2020;30:127479. IC50 data for parent compound (820 nM) and piperazinone analog (43 nM) reported in BindingDB entry ID 50012823. View Source
